molecular formula C14H11N3O3S B1391806 1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 686267-35-6

1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B1391806
CAS No.: 686267-35-6
M. Wt: 301.32 g/mol
InChI Key: DZJDHZOCTGDHQL-UHFFFAOYSA-N
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Description

1-Benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 686267-35-6) is a heterocyclic compound with the molecular formula C14H11N3O3S and a molecular weight of 301.33 g/mol . Its structure features a fused pyrimido[4,5-d][1,3]oxazine core, substituted at the N-1 position with a benzyl group and at the C-7 position with a methylthio (methylsulfanyl) group . The canonical SMILES representation for this structure is CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC3=CC=CC=C3 . As a member of the pyrimido[4,5-d][1,3]oxazine family, this compound serves as a valuable building block in medicinal and organic chemistry . Related structural analogs within this class have been reported to exhibit diverse biological activities, including potent antitumor properties through mechanisms such as the inhibition of mutant IDH1 and IDH2 enzymes, which are implicated in certain cancers . Other closely related compounds have shown potential as inhibitors of protein tyrosine kinases and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and apoptosis . Furthermore, some derivatives have demonstrated depressant effects on the central nervous system (CNS) in animal models, indicating potential research applications in neuroscience . Researchers value this chemical scaffold for its versatility in synthesizing more complex molecules for pharmacological and biochemical investigation. Please handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Datasheet for detailed hazard information .

Properties

IUPAC Name

1-benzyl-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-21-13-15-7-10-11(16-13)17(14(19)20-12(10)18)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJDHZOCTGDHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677840
Record name 1-Benzyl-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686267-35-6
Record name 7-(Methylthio)-1-(phenylmethyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686267-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Reaction Scheme

  • Starting Material: 5-acetyl-4-aminopyrimidine derivative substituted at the 1-position with a benzyl group.
  • Cyclization Agent: Carboxylic acid chloride or anhydride (e.g., benzoyl chloride or other suitable acid chlorides).
  • Solvent: High boiling, aprotic solvents such as xylene or toluene.
  • Conditions: Reflux under inert atmosphere (nitrogen or argon) for several hours.
  • Base Addition: After initial reflux, a base such as triethylamine or sodium hydride is added to facilitate ring closure and neutralize generated HCl.
  • Workup: Cooling, extraction, and purification via recrystallization or chromatography.

This approach yields the fused pyrimido-oxazine-2,4-dione scaffold with the desired substituents.

Detailed Preparation Methodology

Step Reagents & Conditions Purpose Notes
1 Synthesis of 1-benzyl-5-acetyl-4-aminopyrimidine Introduce benzyl substituent and prepare pyrimidine precursor Benzylation typically via nucleophilic substitution on 4-chloropyrimidine derivatives
2 Introduction of methylthio group at 7-position Typically via nucleophilic substitution of a 7-chloro precursor with methylthiolate anion (CH3S-) Ensures methylthio substituent is in place before cyclization
3 Cyclization with carboxylic acid chloride (e.g., benzoyl chloride) in refluxing xylene Formation of oxazine ring by intramolecular cyclization Reflux time typically 4-8 hours; monitoring by TLC or HPLC
4 Addition of base (e.g., triethylamine) Neutralizes HCl and promotes ring closure Base quantity optimized to avoid side reactions
5 Purification by recrystallization or column chromatography Isolate pure 1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d]oxazine-2,4-dione Yields typically range from 60-85% depending on conditions

Reaction Conditions Optimization

Optimization studies from related compounds suggest:

  • Solvent Choice: Xylene or toluene provides optimal reflux temperatures (~140-150°C) for efficient cyclization.
  • Temperature: Reflux conditions are essential; temperatures below reflux slow reaction rates significantly.
  • Reaction Time: 4-8 hours balances yield and purity; longer times may lead to degradation.
  • Base Amount: Slight excess of base (1.1-1.5 equivalents) ensures complete neutralization without promoting side reactions.
  • Stoichiometry: Slight excess of carboxylic acid chloride (1.1 equivalents) improves conversion.

Analytical Characterization During Preparation

Comparative Data Table of Preparation Parameters from Related Compounds

Parameter 1-Isopropyl-7-(methylthio)-pyrimido[4,5-d]oxazine-2,4-dione 7-(Methylthio)-pyrimido[4,5-d]oxazine-2,4-dione Expected for 1-Benzyl Derivative
Starting Pyrimidine 5-acetyl-4-aminopyrimidine with isopropyl substituent 5-acetyl-4-aminopyrimidine 5-acetyl-4-aminopyrimidine with benzyl substituent
Cyclization Agent Carboxylic acid chloride Carboxylic acid chloride Carboxylic acid chloride (e.g., benzoyl chloride)
Solvent Xylene Xylene Xylene or toluene
Temperature Reflux (~140°C) Reflux (~140°C) Reflux (~140°C)
Reaction Time 4-6 hours 4-8 hours 4-8 hours
Base Triethylamine Triethylamine Triethylamine or similar base
Yield 65-80% 70-85% Estimated 60-85%

Research Findings on Preparation

  • Cyclization of 5-acetyl-4-aminopyrimidines with acid chlorides is a robust route to pyrimido[4,5-d]oxazine-2,4-diones with various substituents.
  • Introduction of the methylthio group via nucleophilic substitution on a halogenated pyrimidine precursor is efficient and yields stable intermediates.
  • The benzyl substituent at the 1-position can be introduced early via alkylation or late-stage via nucleophilic substitution depending on precursor availability.
  • Reaction monitoring by TLC and NMR ensures high purity and structural integrity.
  • Purification by recrystallization from ethanol or ethyl acetate typically yields analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the oxazine ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, methylthiolating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxazine derivatives, and various substituted analogs.

Scientific Research Applications

1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • 1-Benzyl vs. 1-Allyl/1-Ph/1-Me : The benzyl group (C₆H₅-CH₂-) offers greater steric bulk and lipophilicity compared to allyl (CH₂-CH-CH₂), phenyl (C₆H₅), or methyl (CH₃). This enhances membrane permeability in drug candidates .
  • 7-Methylthio (SMe) : Present in the target compound and analogs (e.g., 1-methyl and 1-isopropyl derivatives), this group facilitates nucleophilic displacement reactions, critical for modifying biological activity .

Physicochemical Properties :

  • Density and Boiling Point: The isopropyl derivative has the highest density (1.43 g/cm³) due to its branched alkyl chain, while the phenyl analog exhibits a higher molecular weight (287.29 g/mol) .
  • Hazard Profile: The methyl-substituted derivative is classified as an irritant, highlighting the impact of smaller substituents on safety .

Biological Activity

1-Benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the pyrimido[4,5-d][1,3]oxazine class and has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C14H11N3O3S
  • Molar Mass : 301.32 g/mol
  • CAS Number : 686267-35-6

The biological activity of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by modulating enzyme activity and cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit protein tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and proliferation.
  • Cell Cycle Arrest : By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of key signaling pathways .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

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